molecular formula C6H14O2 B089453 2-Methyl-1,3-pentanediol CAS No. 149-31-5

2-Methyl-1,3-pentanediol

Cat. No. B089453
CAS RN: 149-31-5
M. Wt: 118.17 g/mol
InChI Key: SPXWGAHNKXLXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MPD-like compounds often involves hydrolysis, dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. For instance, the synthesis of 1,5-pentanediol from furfural demonstrates a process incorporating dehydration/hydration, ring-opening tautomerization, and hydrogenation, yielding an 84% product through a pathway that offers economic advantages over direct hydrogenolysis methods (Brentzel et al., 2017). Similarly, chemoselective hydrogenolysis has been applied for the conversion of γ-valerolactone to 1,4-pentanediol, showcasing the versatility of copper–zirconia catalysts in producing MPD derivatives (Du et al., 2012).

Molecular Structure Analysis

The molecular structure of MPD and its derivatives can significantly impact their physical and chemical properties. For example, the crystal structure of DL-3-chloro-2,4-pentanediol has been determined by X-ray analysis, revealing a TT conformation and intermolecular hydrogen bonding, which could provide insights into the behavior of MPD in various environments (KuribayashiShunsuke, 1975).

Chemical Reactions and Properties

MPD undergoes various chemical reactions that define its utility in different applications. Its reactivity and interaction with other compounds, such as in the synthesis of copolyesters or as an additive in crystallization processes, are of particular interest. For instance, MPD's role in the crystallization of biological macromolecules highlights its ability to stabilize proteins through preferential hydration, facilitated by its binding to hydrophobic surfaces (Anand et al., 2002).

Physical Properties Analysis

The physical properties of MPD, such as its surface tension and phase behavior in aqueous solutions, are crucial for its application in various fields. Studies on diluted aqueous solutions of 1,2-pentanediol provide insights into the specific interactions of MPD molecules, especially their arrangement at the surface and the impact on properties like surface tension and enthalpy (Gliński et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties of MPD, including its hydrogen bonding capabilities and reactivity towards various chemical groups, is essential for optimizing its use in synthesis and material development. The hydrogen bonding of MPD and related molecules has been studied extensively, revealing the formation of cyclic trimer structures through hydrogen bonding, which influences its chemical behavior and potential applications (Nakao et al., 1986).

Scientific Research Applications

  • Extractive Distillation Agent : An extractive distillation agent consisting essentially of 2-methyl-2,4-pentanediol is used in the distillation of propylene oxide to reduce contamination by water, acetone, and methanol (Claessens & Fan, 2002).

  • Crystallization of Biological Macromolecules : 2-Methyl-2,4-pentanediol (MPD) is a popular chemical additive for the crystallization of biological macromolecules, binding preferentially to hydrophobic sites on proteins, influencing protein stability and hydration (Anand, Pal, & Hilgenfeld, 2002).

  • Hydrogen Bonding Studies : Studies on 2,4-pentanediol and 2-methyl-2,4-pentanediol reveal insights into hydrogen bonding, showing cyclic trimer structures through this bonding (Nakao, Sugeta, & Kyōgoku, 1986).

  • Biofuel Potential : 2-methyl-1-butanol and 3-methyl-1-butanol, related to 2-methyl-1,3-pentanediol, have potential as biofuels, and microbial strains have been developed for their production (Cann & Liao, 2009).

  • Chemoselective Hydrogenolysis : A study on the conversion of γ-valerolactone into 1,4-pentanediol or 2-methyltetrahydrofuran highlights the application of 2-methyl-1,3-pentanediol in biomass-derived compound conversion (Du et al., 2012).

  • Catalysis in Oxidation Reactions : 2-methyl-2,4-pentanediol is involved in oxidation reactions using Ru(III) or Ru(VI) as catalysts, showing effectiveness in alcohol oxidation (Mucientes, Gabaldón, Poblete, & Villarreal, 2004).

  • Polymerization Catalysts : The molecule is used as a stabilizer for transmembrane proteins in the construction of biohybrid catalysts, showing increased efficiency in the polymerization of phenylacetylene (Kinzel et al., 2017).

  • Stratum Corneum Penetration Enhancer : 2-methyl-2,4-pentanediol enhances the skin penetration of drugs like triamcinolone acetonide, indicating its use in dermal formulations (Sigg & Daniels, 2021).

Safety And Hazards

2-Methyl-1,3-pentanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-methylpentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWGAHNKXLXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044149
Record name 2-Methyl-1,3-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-pentanediol

CAS RN

149-31-5
Record name 2-Methyl-1,3-pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-pentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1,3-PENTANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,3-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Pentanediol, 2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-pentanediol
Reactant of Route 2
2-Methyl-1,3-pentanediol
Reactant of Route 3
2-Methyl-1,3-pentanediol
Reactant of Route 4
2-Methyl-1,3-pentanediol
Reactant of Route 5
2-Methyl-1,3-pentanediol
Reactant of Route 6
2-Methyl-1,3-pentanediol

Citations

For This Compound
63
Citations
G Flower, Jr - Journal of the American Chemical Society, 1949 - ACS Publications
3258 New Compounds Vol. 71 through the extractor, a total of 300 ml. being employed. The solvent was well dispersed by the stirrer, and rose to form a static layer in the exit arm of the …
Number of citations: 0 pubs.acs.org
HG Grose, EE Campaigne - Journal of the American Chemical …, 1949 - ACS Publications
3258 New Compounds Vol. 71 through the extractor, a total of 300 ml. being employed. The solvent was well dispersed by the stirrer, and rose to form a static layer in the exit arm of the …
Number of citations: 6 pubs.acs.org
GR Lappin - Journal of the American Chemical Society, 1949 - ACS Publications
3258 New Compounds Vol. 71 through the extractor, a total of 300 ml. being employed. The solvent was well dispersed by the stirrer, and rose to form a static layer in the exit arm of the …
Number of citations: 5 pubs.acs.org
JC Warf - Journal of the American Chemical Society, 1949 - ACS Publications
The extraction of inorganic compounds by or-ganic solvents sometimes affords a unique method for rapidly and easily separating compounds of certain metals from common impurities. …
Number of citations: 207 pubs.acs.org
J Fowles, C Lewis, E Rushton - Regulatory Toxicology and Pharmacology, 2017 - Elsevier
2-methyl 1,3-propandiol (MPD) is a low molecular weight, colorless glycol used in polymer and coating applications. The log Kow of −0.6 suggests partitioning to aqueous phases with a …
Number of citations: 4 www.sciencedirect.com
JD Ferry, S Shulman - Journal of the American Chemical Society, 1949 - ACS Publications
Materials and Methods Bovine fibrinogen (Fraction I3) and thrombin were furnished through the kindness of Dr. JD Porsche of Armour and Company, to whom we are deeply indebted …
Number of citations: 62 pubs.acs.org
W Kaye - Journal of Applied Physics, 1949 - pubs.aip.org
A technique of specimen preparation especially suited to the study of polymeric molecules and aggregates is presented. With slight modifications it is applicable to the preparation of …
Number of citations: 26 pubs.aip.org
S Searles, DG Hummel, S Nukina… - Journal of the …, 1960 - ACS Publications
III already formed 3, 3-diethyloxetane. Pyrolysis of the oxetane ring in 3, 3-dimethyloxetane and 3, 3-diethyloxetane requires a temperature in excess of 450. 12 This type of …
Number of citations: 66 pubs.acs.org
M Kajjout, M Smietana, J Leroy, C Rolando - Tetrahedron Letters, 2013 - Elsevier
We report here the transformation of aldehydes to their (Z)-α-fluoro-α,β-unsaturated aldehyde homologs by condensation with the phosphonium salt of the Meyer’s oxazine obtained …
Number of citations: 15 www.sciencedirect.com
AV Ponomarev, SI Vlasov - Russian Journal of Physical Chemistry B, 2020 - Springer
The effect of the boiling state on the reaction mechanism of 11 free radicals formed upon irradiation of 1-propanol with 8 MeV accelerated electrons is considered. Compared to …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.